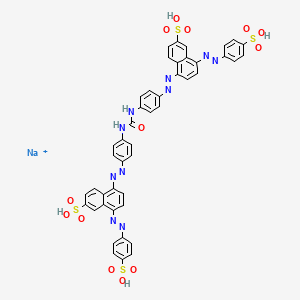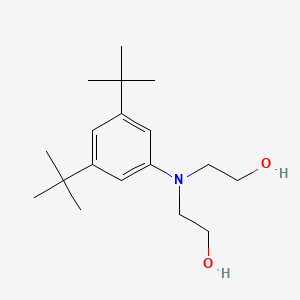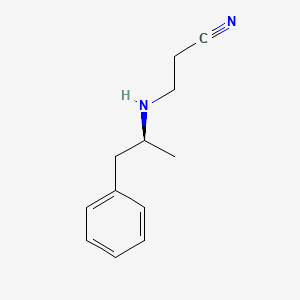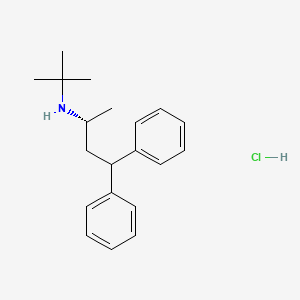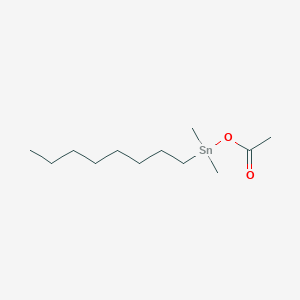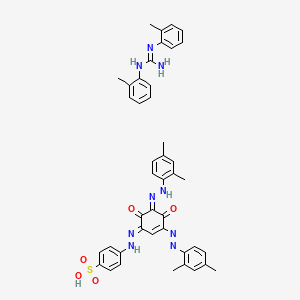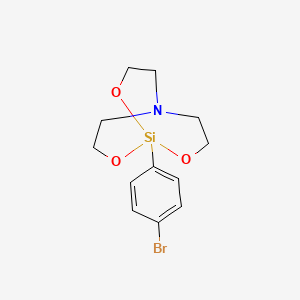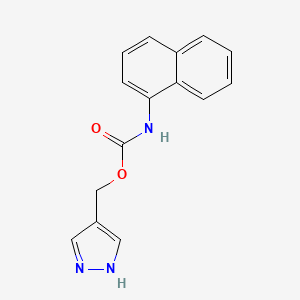
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado del ácido carbámico, que presenta un grupo naftalenil y una porción de éster pirazolilmetílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico normalmente implica la reacción de 1-naftalenil isocianato con 1H-pirazolil-4-ilmetanol. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del enlace éster. La mezcla de reacción generalmente se calienta a una temperatura específica para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para la eficiencia y el rendimiento, incorporando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para controlar los parámetros de la reacción. La purificación del producto final se logra mediante métodos como la cristalización, la destilación o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados naftalenil y pirazolil.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El grupo éster puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas naftalenil, mientras que la reducción puede producir aminas naftalenil.
Aplicaciones Científicas De Investigación
El ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico y sus efectos en los sistemas biológicos.
Industria: Encuentra aplicaciones en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico involucra su interacción con objetivos moleculares específicos. El grupo naftalenil puede interactuar con bolsillos hidrofóbicos en las proteínas, mientras que la porción de éster pirazolilmetílico puede formar enlaces de hidrógeno con sitios activos. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido carbámico, fenil-, éster 1-metiletil
- Ácido carbámico, 1-pentenil-, éster 1-naftalenil
- Ácido carbámico, 1-naftalenil-, éster metílico
Unicidad
El ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico es único debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Este artículo detallado proporciona una descripción general completa del ácido carbámico, 1-naftalenil-, éster 1H-pirazolil-4-ilmetílico, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
115547-77-8 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1H-pyrazol-4-ylmethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H13N3O2/c19-15(20-10-11-8-16-17-9-11)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10H2,(H,16,17)(H,18,19) |
Clave InChI |
XQCVCBPTVPMRNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


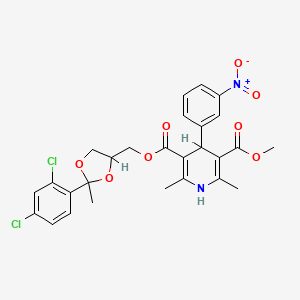
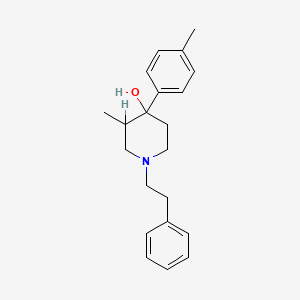
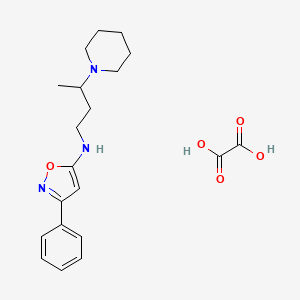
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
